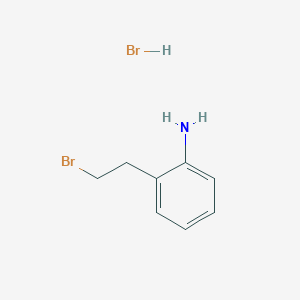

o-(2-Bromoethyl)aniline hydrobromide

CAS No.:

Cat. No.: VC17982487

Molecular Formula: C8H11Br2N

Molecular Weight: 280.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11Br2N |

|---|---|

| Molecular Weight | 280.99 g/mol |

| IUPAC Name | 2-(2-bromoethyl)aniline;hydrobromide |

| Standard InChI | InChI=1S/C8H10BrN.BrH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,10H2;1H |

| Standard InChI Key | RXMCTOXVSYNUPI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CCBr)N.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

o-(2-Bromoethyl)aniline hydrobromide is systematically named 2-(2-bromoethyl)aniline hydrobromide, reflecting the substitution pattern on the benzene ring. The compound’s molecular architecture comprises a primary amine group (-NH₂) at the ortho position relative to a 2-bromoethyl chain (-CH₂CH₂Br), with a hydrobromide (HBr) counterion . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁Br₂N |

| Molecular Weight | 280.99 g/mol |

| CAS Registry Number | 511302-91-3 |

| Parent Compound (CID) | 20221346 (2-Aminophenethyl bromide) |

The parent compound, 2-aminophenethyl bromide, undergoes protonation by hydrobromic acid to form the hydrobromide salt, enhancing its stability and solubility in polar solvents .

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the planar benzene ring with substituents at the ortho positions. The 2-bromoethyl group introduces steric strain, influencing reactivity in cyclization reactions . The 3D conformation reveals a staggered arrangement of the bromoethyl chain, minimizing steric hindrance with the adjacent amine group .

Synthesis and Reaction Pathways

Industrial Synthesis

A high-yield (99%) method involves the dropwise addition of ethanolamine to 40% hydrobromic acid at 0–10°C, followed by refluxing with xylene to facilitate azeotropic water removal . Key steps include:

-

Protonation: Ethanolamine reacts with HBr to form a quaternary ammonium intermediate.

-

Bromination: Nucleophilic substitution replaces the hydroxyl group with bromine.

-

Crystallization: Cold acetone washes yield white crystalline product (m.p. 172–174°C) .

This route avoids hazardous reagents, aligning with green chemistry principles.

Laboratory-Scale Modifications

Small-scale syntheses employ 3-bromopropan-1-ol and aromatic amines (e.g., aniline) under acidic conditions. For example, reacting 3-bromopropan-1-ol with o-toluidine in hydrobromic acid yields N-(3-bromopropyl)-o-toluidine hydrobromide, a structural analog . Cyclization of such intermediates with bases like NaOH produces azetidines, highlighting the compound’s role in heterocyclic chemistry .

Physicochemical Properties

Thermal and Solubility Profiles

o-(2-Bromoethyl)aniline hydrobromide is a hygroscopic solid with a melting point of 172–174°C . It exhibits moderate solubility in polar solvents (e.g., ethanol, water) but is insoluble in nonpolar media like hexane. The hydrobromide salt form enhances aqueous solubility, facilitating use in solution-phase reactions .

Spectroscopic Data

-

IR Spectroscopy: N-H stretches at 3350 cm⁻¹ and C-Br vibrations at 650 cm⁻¹ .

-

¹H NMR (D₂O): δ 7.2–7.5 (m, 4H, aromatic), δ 3.4 (t, 2H, CH₂Br), δ 2.9 (t, 2H, CH₂NH₂) .

Applications in Organic and Medicinal Chemistry

Precursor to Nitrogen Heterocycles

The compound serves as a linchpin in synthesizing azetidines—strained four-membered rings with bioactivity. Treatment with NaOH induces intramolecular cyclization, forming N-arylazetidines via SN2 displacement . These scaffolds are explored for antimicrobial and anticancer properties .

Pharmaceutical Intermediates

Functionalization of the amine group enables access to antihypertensive agents and CNS modulators. For instance, coupling with sulfonamides yields potent carbonic anhydrase inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume